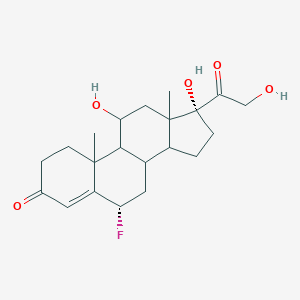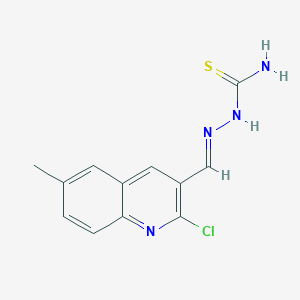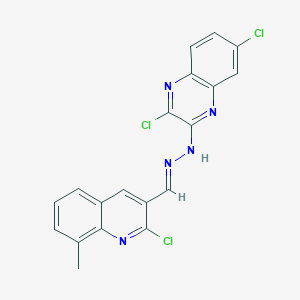
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one, also known as Clodinafop-propargyl, is a herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and oats. It belongs to the chemical family of aryloxyphenoxypropionates and is a post-emergence herbicide, meaning it is applied after the weeds have emerged from the soil.
Wirkmechanismus
The mechanism of action of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl involves inhibiting the biosynthesis of fatty acids in the target weeds, leading to their death. Specifically, it targets the enzyme acetyl-CoA carboxylase (ACCase), which is involved in the production of fatty acids.
Biochemical and Physiological Effects:
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl has been shown to have minimal impact on non-target plants and animals, due to its selective mode of action. However, it can have negative effects on aquatic organisms if it enters waterways through runoff or spray drift.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl is its selectivity, which allows for targeted weed control without harming non-target plants. However, its effectiveness can be reduced in certain environmental conditions, such as drought or high temperatures.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl. One area of interest is developing new formulations or delivery methods to improve its efficacy under challenging environmental conditions. Another area of research could focus on its impact on soil microbiota and overall soil health. Additionally, there is potential for studying its potential use in combination with other herbicides to improve weed control.
Synthesemethoden
The synthesis of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl involves several steps, including the condensation of 2,4-dichlorophenol with 2-methyl-3-butyn-2-ol to form 2-(2-methyl-3-butyn-2-yloxy)-4,6-dichlorophenol. This intermediate is then reacted with 6,7-dihydroxy-4-methylcoumarin in the presence of a base to form 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl.
Wissenschaftliche Forschungsanwendungen
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that it is effective in controlling grassy weeds such as wild oat, green foxtail, and barnyardgrass, while being relatively safe for non-target plants and animals.
Eigenschaften
Molekularformel |
C10H7ClO4 |
|---|---|
Molekulargewicht |
226.61 g/mol |
IUPAC-Name |
3-chloro-6,7-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO4/c1-4-5-2-6(12)7(13)3-8(5)15-10(14)9(4)11/h2-3,12-13H,1H3 |
InChI-Schlüssel |
OGYQIRNXVASMDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)Cl |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)